molecular formula C10H12N4S B1411345 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-09-6

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1411345
CAS No.: 1217487-09-6
M. Wt: 220.3 g/mol
InChI Key: PGRZUFSNYTZWHD-UHFFFAOYSA-N
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Description

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the structure can contribute to a variety of chemical properties and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpyrimidin-4-yl)-4-methylthiazol-2-amine
  • 5-(2-Ethylpyridin-4-yl)-4-methylthiazol-2-amine
  • 5-(2-Ethylpyrimidin-4-yl)-4-ethylthiazol-2-amine

Uniqueness

5-(2-Ethylpyrimidin-4-yl)-4-methylthiazol-2-amine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. For example, the presence of the ethyl group on the pyrimidine ring can influence the compound’s lipophilicity and its ability to interact with biological membranes.

Properties

IUPAC Name

5-(2-ethylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-3-8-12-5-4-7(14-8)9-6(2)13-10(11)15-9/h4-5H,3H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRZUFSNYTZWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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